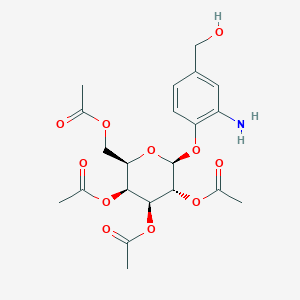![molecular formula C9H11N3O2S B14057784 Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- CAS No. 14453-26-0](/img/structure/B14057784.png)
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- is a compound that belongs to the class of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound is synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- involves the reaction of thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol. Sulfuric acid is used as a catalyst to facilitate the reaction. The product is then purified by recrystallization from aqueous ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various complex molecules and intermediates.
Biology: The compound has shown potential in DNA-binding studies, indicating its use in genetic research.
Medicine: It exhibits anticancer and antimicrobial properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- involves its ability to bind with DNA. This binding can lead to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties. The compound interacts with DNA through intercalation and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrazinecarbothioamide, 2-[(3-fluoro-2-pyridinyl)methylene]-
- Hydrazinecarbothioamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-
Uniqueness
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to bind with DNA and exhibit anticancer activity sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
14453-26-0 |
|---|---|
Molekularformel |
C9H11N3O2S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
[(3-hydroxy-4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O2S/c1-14-8-3-2-6(4-7(8)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15) |
InChI-Schlüssel |
ARINKVDYBABITQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14057715.png)
![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)

![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)







